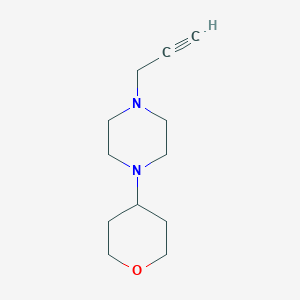
1-(Oxan-4-yl)-4-prop-2-ynylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Oxan-4-yl)-4-prop-2-ynylpiperazine is a chemical compound that features a piperazine ring substituted with an oxan-4-yl group and a prop-2-ynyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxan-4-yl)-4-prop-2-ynylpiperazine typically involves the reaction of piperazine with oxan-4-yl and prop-2-ynyl precursors under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperazine, followed by the addition of oxan-4-yl chloride and prop-2-ynyl bromide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
化学反应分析
Types of Reactions
1-(Oxan-4-yl)-4-prop-2-ynylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group to an alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium on carbon catalyst under mild pressure.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an aprotic solvent like DMF.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydrogenated derivatives with saturated carbon-carbon bonds.
Substitution: Substituted piperazine derivatives with various functional groups attached to the nitrogen atoms.
科学研究应用
1-(Oxan-4-yl)-4-prop-2-ynylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(Oxan-4-yl)-4-prop-2-ynylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 1-(Oxan-4-yl)-1H-pyrazole-3-carboxylic acid
- 1-(Oxan-4-yl)-4-oxocyclohexane-1-carbonitrile
- Tetrahydropyran derivatives
Uniqueness
1-(Oxan-4-yl)-4-prop-2-ynylpiperazine is unique due to its combination of an oxan-4-yl group and a prop-2-ynyl group on a piperazine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the prop-2-ynyl group allows for additional chemical modifications and interactions that are not possible with other piperazine derivatives.
属性
IUPAC Name |
1-(oxan-4-yl)-4-prop-2-ynylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-2-5-13-6-8-14(9-7-13)12-3-10-15-11-4-12/h1,12H,3-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOHWUUFJYCZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B2627588.png)
![2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2627589.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2627590.png)
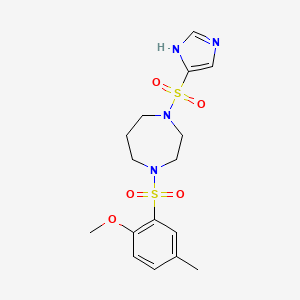
![2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2627593.png)
![2-{[(3,5-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2627598.png)
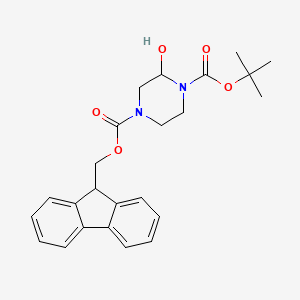
![2-[5-(5-Methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2627600.png)
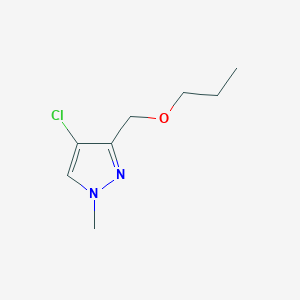
![({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetic acid](/img/structure/B2627602.png)
![2-benzamido-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2627603.png)
![Tert-butyl (3E)-3-[(hydroxyamino)methylidene]-4-oxopiperidine-1-carboxylate](/img/structure/B2627605.png)
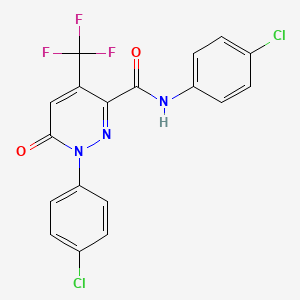
![3-[[[1-(2-Fluoroethyl)pyrazol-3-yl]amino]methyl]benzenesulfonyl fluoride](/img/structure/B2627607.png)
